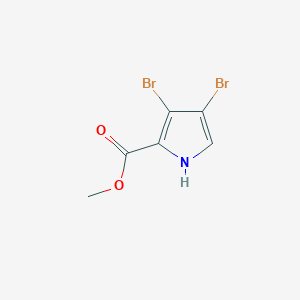![molecular formula C8H6F3NO3 B067092 [3-硝基-5-(三氟甲基)苯基]甲醇 CAS No. 180146-66-1](/img/structure/B67092.png)
[3-硝基-5-(三氟甲基)苯基]甲醇
概述
描述
[3-Nitro-5-(trifluoromethyl)phenyl]methanol: is an organic compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.14 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a hydroxymethyl group (-CH2OH) at the benzylic position. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.
科学研究应用
Chemistry: [3-Nitro-5-(trifluoromethyl)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique functional groups make it a valuable building block for designing molecules with specific properties .
Biology and Medicine: In biological research, this compound can be used to study the effects of nitro and trifluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: The compound is utilized in the development of specialty chemicals and materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
作用机制
Target of Action
The primary targets of [3-Nitro-5-(trifluoromethyl)phenyl]methanol are currently unknown. This compound is a derivative of the trifluoromethyl group, which is found in many FDA-approved drugs . Trifluoromethyl-containing compounds are known to exhibit numerous pharmacological activities . .
Mode of Action
As a derivative of the trifluoromethyl group, it may interact with its targets in a similar manner to other trifluoromethyl-containing compounds . .
Biochemical Pathways
Trifluoromethyl-containing compounds are known to exhibit a wide range of pharmacological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the diverse pharmacological activities of trifluoromethyl-containing compounds , this compound may have a wide range of potential effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-Nitro-5-(trifluoromethyl)phenyl]methanol typically involves the nitration of 5-(trifluoromethyl)benzyl alcohol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the trifluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions:
Oxidation: [3-Nitro-5-(trifluoromethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2/Pd-C, Fe/HCl
Substitution: PBr3, SOCl2, NaOH
Major Products Formed:
Oxidation: 3-Nitro-5-(trifluoromethyl)benzaldehyde, 3-Nitro-5-(trifluoromethyl)benzoic acid
Reduction: 3-Amino-5-(trifluoromethyl)phenylmethanol
Substitution: 3-Nitro-5-(trifluoromethyl)benzyl bromide, 3-Nitro-5-(trifluoromethyl)benzyl chloride
相似化合物的比较
- 3-Nitro-5-(trifluoromethyl)benzoic acid
- 3-Nitro-5-(trifluoromethyl)benzaldehyde
- 3-Amino-5-(trifluoromethyl)phenylmethanol
Comparison: Compared to its analogs, [3-Nitro-5-(trifluoromethyl)phenyl]methanol offers a unique combination of functional groups that provide distinct reactivity and stability. The presence of both nitro and trifluoromethyl groups enhances its versatility in chemical synthesis and potential biological activity .
属性
IUPAC Name |
[3-nitro-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)6-1-5(4-13)2-7(3-6)12(14)15/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIIHVBSVSJXMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
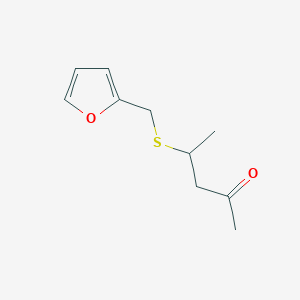
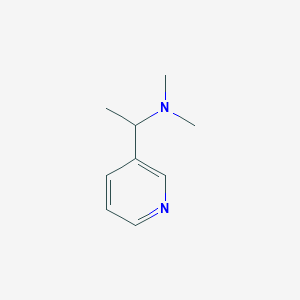

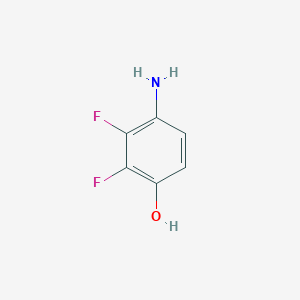
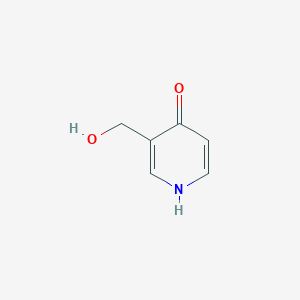
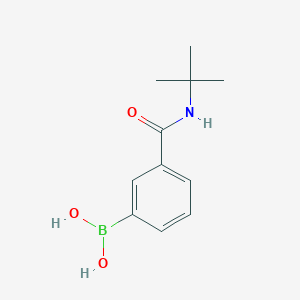
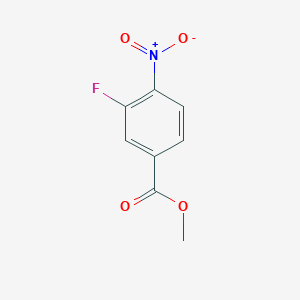
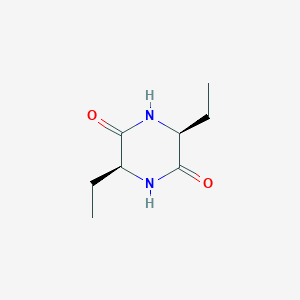
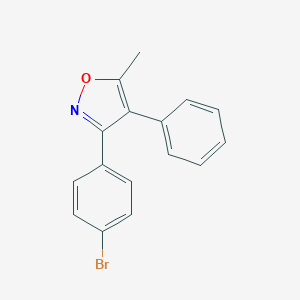
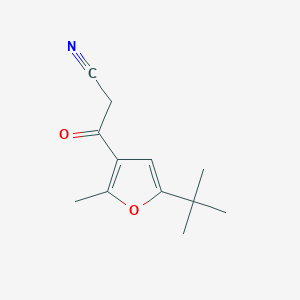

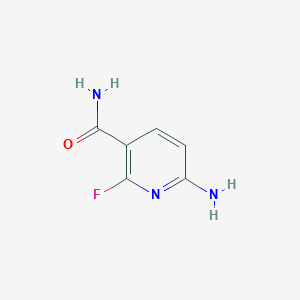
![3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B67032.png)
